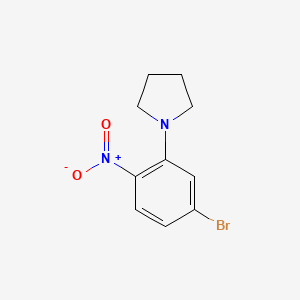
3-(4-Bromophenyl)-1-(2,5-dichlorophenyl)propan-1-one
Descripción general
Descripción
3-(4-Bromophenyl)-1-(2,5-dichlorophenyl)propan-1-one is a synthetic organic compound which has been used in a variety of scientific research applications. It has been studied for its potential use in drug design, as a potential therapeutic agent for a variety of diseases, and for its potential to be used in a variety of laboratory experiments.
Aplicaciones Científicas De Investigación
Optoelectronic and Semiconductor Applications : The compound (E)-1-(4-Bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one, a derivative, has been studied for its linear optical, second and third-order nonlinear optical (NLO) properties. These properties are significant in the development of various semiconductor devices, as the compound shows potential for use in organic semiconductor devices, particularly as n-type electron transport materials (Shkir et al., 2019).
Structural and Crystal Analysis : Research has been conducted on the crystal structure and Hirshfeld surface analysis of alkyl substituted N,4-diphenyl thiazole-2-amine, which includes the study of compounds similar to 3-(4-Bromophenyl)-1-(2,5-dichlorophenyl)propan-1-one. This research is vital for understanding the molecular structure and potential applications of these compounds in various fields (Nadaf et al., 2019).
Antifungal Applications : 3-(Halogenated Phenyl)-5-Acyloxymethyl-2,5-Dihydrofuran-2-ones, a class of compounds which include variants of the queried compound, have been evaluated for their antifungal activity. They exhibit significant in vitro activity against yeasts and molds, particularly Aspergillus species (Buchta et al., 2004).
Polymerization and Material Science : A study on the mechanism of chain-growth polymerization of 2-bromo-5-chloromagnesio-3-hexylthiophene with Ni catalysts, relevant to the queried compound, shows potential applications in synthesizing well-defined polymers, which are crucial in material science (Miyakoshi et al., 2005).
Synthesis and Analysis of Benzimidazoles : Research involving o-Bromophenyl isocyanide, a related compound, focuses on the synthesis of benzimidazoles, which are crucial in various chemical and pharmaceutical applications (Lygin & Meijere, 2009).
Anti-inflammatory and Gastroprotective Properties : Certain chalcones, including variants of the queried compound, have been synthesized and evaluated for their anti-inflammatory and gastroprotective properties. These studies are important for the development of new therapeutic agents (Okunrobo et al., 2006).
Propiedades
IUPAC Name |
3-(4-bromophenyl)-1-(2,5-dichlorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrCl2O/c16-11-4-1-10(2-5-11)3-8-15(19)13-9-12(17)6-7-14(13)18/h1-2,4-7,9H,3,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMABYCKEMJLARC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=C(C=CC(=C2)Cl)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrCl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)-1-(2,5-dichlorophenyl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



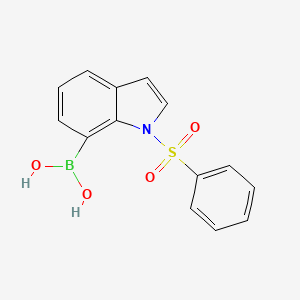
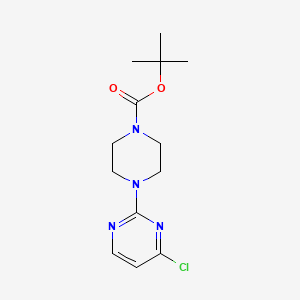
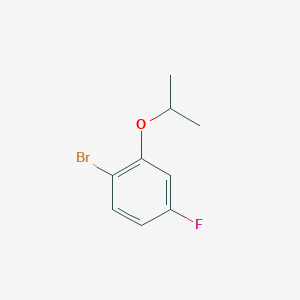
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,2,3]triazole](/img/structure/B1522303.png)
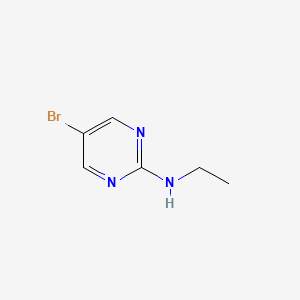


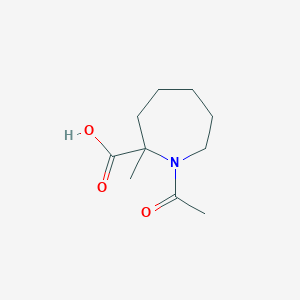
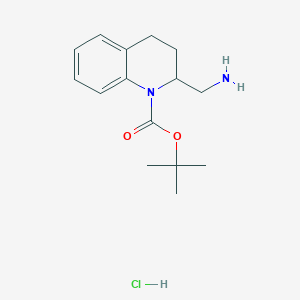
![N-Boc-4'-Methyl-[1,4']bipiperidinyl](/img/structure/B1522312.png)
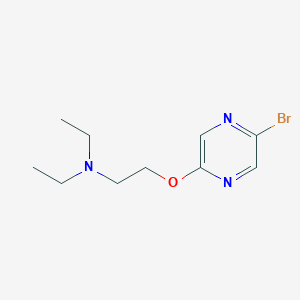
![8-Bromo-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1522316.png)
